molecular formula C17H21N3O B256167 N-(2-isopropoxyphenyl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

N-(2-isopropoxyphenyl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

Cat. No. B256167
M. Wt: 283.37 g/mol
InChI Key: CGJNUWDULUGNGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-isopropoxyphenyl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine, also known as compound 1, is a novel small molecule that has attracted considerable attention in the field of medicinal chemistry. It has been found to exhibit potent activity against several cancer cell lines, making it a promising candidate for the development of new anti-cancer drugs.

Mechanism of Action

The mechanism of action of N-(2-isopropoxyphenyl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine 1 is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. Specifically, it has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4), which is a key regulator of the cell cycle. By inhibiting CDK4, N-(2-isopropoxyphenyl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine 1 can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, N-(2-isopropoxyphenyl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine 1 has been found to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of protein kinase B (AKT), which is involved in cell survival and proliferation. It has also been found to inhibit the activity of glycogen synthase kinase 3 beta (GSK3β), which is involved in the regulation of glucose metabolism and cell proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-isopropoxyphenyl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine 1 for lab experiments is its potency against several cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer cell proliferation and survival. However, one limitation of N-(2-isopropoxyphenyl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine 1 is its moderate yield in the synthesis process. This can make it difficult to obtain large quantities of the N-(2-isopropoxyphenyl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine for use in experiments.

Future Directions

There are several future directions for the study of N-(2-isopropoxyphenyl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine 1. One area of research is the development of new anti-cancer drugs based on the structure of N-(2-isopropoxyphenyl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine 1. Another area of research is the investigation of the mechanism of action of N-(2-isopropoxyphenyl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine 1 at the molecular level. This could lead to the discovery of new targets for cancer therapy. Finally, the synthesis of analogs of N-(2-isopropoxyphenyl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine 1 could lead to the discovery of even more potent anti-cancer agents.

Synthesis Methods

The synthesis of N-(2-isopropoxyphenyl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine 1 involves a multi-step process that starts with the reaction of 2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine with 2-isopropoxyphenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then treated with a series of reagents to yield the final product. The overall yield of the synthesis is moderate, but the process is reproducible and scalable.

Scientific Research Applications

Compound 1 has been extensively studied for its anti-cancer activity. It has been found to be effective against several cancer cell lines, including breast, lung, colon, and prostate cancer cells. In addition, it has been shown to inhibit tumor growth in animal models, making it a promising candidate for further development as an anti-cancer drug.

properties

Product Name

N-(2-isopropoxyphenyl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

Molecular Formula

C17H21N3O

Molecular Weight

283.37 g/mol

IUPAC Name

2-methyl-N-(2-propan-2-yloxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

InChI

InChI=1S/C17H21N3O/c1-11(2)21-16-10-5-4-8-15(16)20-17-13-7-6-9-14(13)18-12(3)19-17/h4-5,8,10-11H,6-7,9H2,1-3H3,(H,18,19,20)

InChI Key

CGJNUWDULUGNGX-UHFFFAOYSA-N

SMILES

CC1=NC2=C(CCC2)C(=N1)NC3=CC=CC=C3OC(C)C

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)NC3=CC=CC=C3OC(C)C

Origin of Product

United States

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